ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridyl moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl chloroacetate with 5-methyl-2-pyridylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 5-methyl-2-pyridylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-({[(2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE: Similar structure but lacks the methyl group on the pyridyl ring.
METHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the 5-methyl-2-pyridyl moiety, which may confer specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(5-methylpyridin-2-yl)carbamoylamino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-17-10(15)7-13-11(16)14-9-5-4-8(2)6-12-9/h4-6H,3,7H2,1-2H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMAGUSQWHLWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.